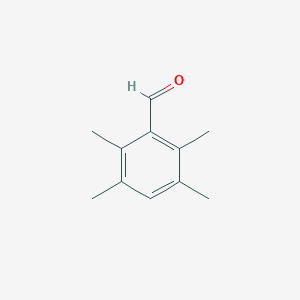

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-

カタログ番号 B104190

CAS番号:

17994-17-1

分子量: 218.25 g/mol

InChIキー: AZRQSPSPOGVDRQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

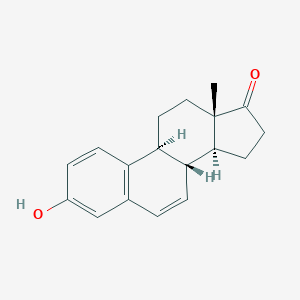

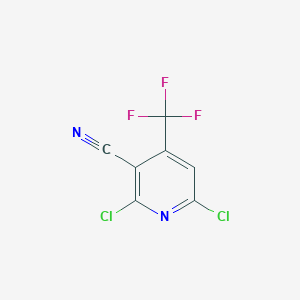

“Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” is also known as Serotonin . It is a compound with the formula C10H12N2O . It plays several important roles in the body and is involved in pathways such as tryptophan metabolism, biosynthesis of alkaloids derived from the shikimate pathway, and neuroactive ligand-receptor interaction .

Synthesis Analysis

The synthesis of “Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” involves several reactions . It is part of the tryptophan metabolism and the biosynthesis of alkaloids derived from the shikimate pathway . The enzymes involved in its synthesis include 1.4.3.4, 1.13.11.52, 1.14.-.-, 2.1.1.49, 2.1.1.-, 2.3.1.87, and 4.1.1.28 .Molecular Structure Analysis

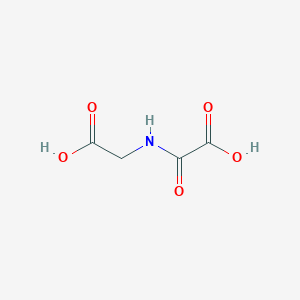

The molecular structure of “Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 176.095 and the molecular weight is 176.2151 .Chemical Reactions Analysis

“Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” is involved in several chemical reactions . These reactions are part of various pathways including tryptophan metabolism, biosynthesis of secondary metabolites, cAMP signaling pathway, neuroactive ligand-receptor interaction, axon regeneration, gap junction, synaptic vesicle cycle, serotonergic synapse, taste transduction, inflammatory mediator regulation of TRP channels, bile secretion, and chemical carcinogenesis - receptor activation .Physical And Chemical Properties Analysis

The physical and chemical properties of “Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-” include a density of 1.1102 (rough estimate), a melting point of 167.5 °C, a boiling point of 307.83°C (rough estimate), a flash point of 205.4°C, a vapor pressure of 1.63E-07mmHg at 25°C, and a refractive index of 1.7110 (estimate) .特性

IUPAC Name |

1-[3-(2-aminoethyl)-5-hydroxyindol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(15)14-7-9(4-5-13)11-6-10(16)2-3-12(11)14/h2-3,6-7,16H,4-5,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQSPSPOGVDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293833 |

Source

|

| Record name | Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- | |

CAS RN |

17994-17-1 |

Source

|

| Record name | N-Acetyl-5-hydroxytryptamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

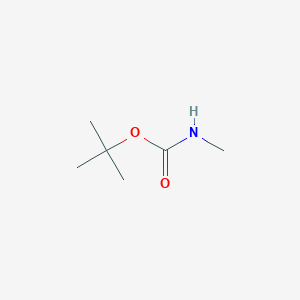

tert-Butyl methylcarbamate

16066-84-5

2,3,5,6-Tetramethylbenzaldehyde

17432-37-0

1-(Methylsulfonyl)-1H-benzotriazole

37073-15-7

(S)-3-hydroxytridecan-4-one

1004296-82-5

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)